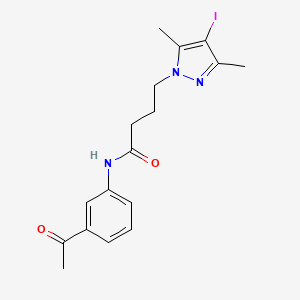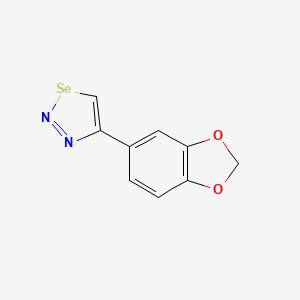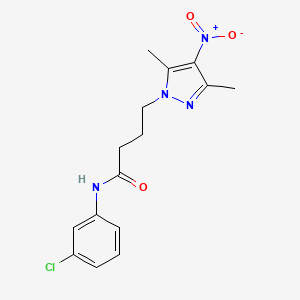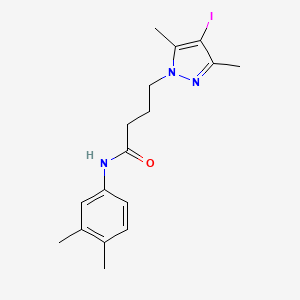
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide, also known as ADIBA, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide works by binding to the active site of PRMTs and inhibiting their enzymatic activity. This leads to a decrease in the methylation of arginine residues on target proteins, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have a specific effect on PRMTs, with little to no activity against other methyltransferases. This selectivity makes it a valuable tool for investigating the role of PRMTs in various cellular processes. Additionally, N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in lab experiments is its selectivity for PRMTs, which allows for more specific investigations into their function. However, N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to have limited bioavailability, which may affect its effectiveness in vivo. Additionally, further studies are needed to determine the optimal concentration and exposure time for N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide in different experimental settings.
Orientations Futures
There are several future directions for research on N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide. One area of interest is its potential use as an anticancer agent, which could be further investigated in preclinical studies. Additionally, N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide could be used to study the role of PRMTs in other diseases, such as neurodegenerative disorders. Finally, further studies are needed to optimize the synthesis and purification of N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide to improve its bioavailability and effectiveness in vivo.
In conclusion, N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a valuable tool for investigating the role of PRMTs in cellular processes. Its selectivity for PRMTs and potential use as an anticancer agent make it an exciting area of research. Further studies are needed to optimize its use in different experimental settings and to explore its potential in other disease areas.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been studied for its potential use as a chemical probe to investigate the role of protein arginine methyltransferases (PRMTs) in cellular processes. PRMTs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and neurodegenerative disorders. N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has been shown to selectively inhibit PRMTs, making it a valuable tool for studying their function.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20IN3O2/c1-11-17(18)12(2)21(20-11)9-5-8-16(23)19-15-7-4-6-14(10-15)13(3)22/h4,6-7,10H,5,8-9H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTAKWRIMSGAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC(=C2)C(=O)C)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6,8-dioxo-7-phenyl-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B4330973.png)
![methyl N-[(6-chloropyridin-3-yl)carbonyl]glycylglycinate](/img/structure/B4330979.png)
![10-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5-phenyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B4330988.png)

![N-(3-methoxydibenzo[b,d]furan-2-yl)-2-(1H-tetrazol-1-yl)acetamide](/img/structure/B4331000.png)
![3-(4-chlorophenyl)-7-(2-furyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4331016.png)
![ethyl 4-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4331026.png)
![1-(1-adamantyl)-4-{[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}piperazine](/img/structure/B4331027.png)




![1-[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]indoline](/img/structure/B4331058.png)
![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)